5-Methyl-1,3-oxazole-2-carbaldehyde
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Overview
Description
5-Methyl-1,3-oxazole-2-carbaldehyde: is a heterocyclic organic compound with the molecular formula C5H5NO2. It features a five-membered oxazole ring with a methyl group at the fifth position and an aldehyde group at the second position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of 5-Methyl-1,3-oxazole: One common method involves the oxidation of 5-methyl-1,3-oxazole using oxidizing agents such as potassium permanganate or chromium trioxide to introduce the aldehyde group at the second position.
Cyclization of 2-Amino-3-methylbut-2-enal: Another method involves the cyclization of 2-amino-3-methylbut-2-enal in the presence of an acid catalyst to form 5-methyl-1,3-oxazole-2-carbaldehyde.
Industrial Production Methods: The industrial production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methyl-1,3-oxazole-2-carbaldehyde can undergo further oxidation to form carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxazole derivatives
Scientific Research Applications
Chemistry: 5-Methyl-1,3-oxazole-2-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of potential drug candidates. It is involved in the development of antimicrobial, antifungal, and anticancer agents .
Industry: The compound is utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of 5-methyl-1,3-oxazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, affecting their function .
Comparison with Similar Compounds
5-Methyl-1,3-oxazole-4-carbaldehyde: Similar structure but with the aldehyde group at the fourth position.
2-Methyl-1,3-oxazole-5-carbaldehyde: Similar structure but with the methyl group at the second position and the aldehyde group at the fifth position
Uniqueness: 5-Methyl-1,3-oxazole-2-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups, which influences its reactivity and applications. The presence of the aldehyde group at the second position makes it a versatile intermediate for various chemical transformations .
Properties
IUPAC Name |
5-methyl-1,3-oxazole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c1-4-2-6-5(3-7)8-4/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRKQIWCZIKAAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1030585-89-7 |
Source
|
Record name | 5-methyl-1,3-oxazole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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